molecular formula C24H24FN5O3S B2393486 2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1359313-05-5

2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide

Katalognummer: B2393486
CAS-Nummer: 1359313-05-5
Molekulargewicht: 481.55
InChI-Schlüssel: SISQTJRJXPLDLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:

  • 1-Ethyl substituent: Enhances lipophilicity and modulates steric interactions.
  • 3-Methyl group: May stabilize the pyrazole ring conformation.
  • Thioacetamide linker: Connects the core to a 4-fluorophenyl moiety, which influences electronic properties and target binding .

This scaffold is pharmacologically significant due to its structural similarity to kinase inhibitors and anti-inflammatory agents. However, its biological activity remains underexplored in the provided evidence.

Eigenschaften

IUPAC Name

2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)28-30)27-24(34-14-20(31)26-18-10-8-17(25)9-11-18)29(23(22)32)13-16-6-5-7-19(12-16)33-3/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISQTJRJXPLDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide (CAS Number: 1359218-73-7) is a complex organic molecule belonging to the class of pyrazolopyrimidines. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H26FN5O3SC_{25}H_{26}FN_{5}O_{3}S, with a molecular weight of 495.6 g/mol. The structure includes a pyrazolo[4,3-d]pyrimidine core linked to a thioacetamide group and a fluorophenyl substituent.

PropertyValue
Molecular FormulaC25H26FN5O3S
Molecular Weight495.6 g/mol
CAS Number1359218-73-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazolopyrimidine derivatives. For instance, compounds with similar structural motifs have shown significant efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Line Studies : In vitro assays demonstrated that derivatives similar to this compound inhibited the proliferation of cancer cells by inducing oxidative stress and activating apoptotic pathways .
  • Mechanistic Insights : The activation of specific proteins involved in apoptosis (e.g., JNK pathway) has been observed, leading to increased cell death in cancerous cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazolopyrimidine derivatives have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Inhibition Studies : Compounds with similar thioacetamide moieties have shown promising antibacterial activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .
  • Broader Spectrum : The compound's activity against fungi and other pathogens remains an area of ongoing research, with preliminary findings indicating moderate effectiveness against certain fungal species .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolopyrimidine derivatives is another area of interest. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

  • Cytokine Modulation : Studies have shown that related compounds can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammation .
  • Therapeutic Implications : Given the role of inflammation in cancer progression, the anti-inflammatory effects may contribute to the overall therapeutic profile of this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide:

  • Study on Anticancer Efficacy : A study demonstrated that similar pyrazolopyrimidine derivatives significantly inhibited the growth of liver cancer cells in vitro and in vivo models, suggesting a robust anticancer mechanism .
  • Antimicrobial Screening : Another investigation reported that pyrazolopyrimidine derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their potential as novel antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Key Findings:

  • COX Inhibition: Similar compounds have shown IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs such as celecoxib. For example:
CompoundIC50 (μmol)Target Enzyme
Celecoxib0.04 ± 0.01COX-2
Compound A0.04 ± 0.09COX-2
Compound B0.05 ± 0.02COX-1

The underlying mechanism includes modulation of inflammatory mediators such as Nitric Oxide (NO) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to decreased expression of pro-inflammatory cytokines.

Anticancer Activity

The anticancer potential of this compound is notable due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanisms of Action:

  • Inhibition of Cell Proliferation: Studies have demonstrated that certain derivatives can significantly inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis: Some compounds induce programmed cell death in cancer cells, contributing to their anticancer effects.

Case Study Example:

In vivo studies involving animal models have shown that derivatives can inhibit tumor growth significantly, suggesting their potential as therapeutic agents against various cancers.

Other Pharmacological Activities

Beyond anti-inflammatory and anticancer effects, this compound may also exhibit:

  • Antioxidant Properties: Some derivatives have demonstrated antioxidant activity, potentially protecting cells from oxidative stress.
  • Antibacterial and Antiviral Activities: Preliminary research suggests some analogs may possess antibacterial and antiviral properties.

Summary of Case Studies

  • In Vivo Studies: In a study involving carrageenan-induced paw edema in rats, derivatives exhibited significant anti-inflammatory effects comparable to indomethacin, with effective doses calculated at ED50 values around 9 μM.
  • Cell Culture Studies: In vitro assays using human cancer cell lines revealed that certain analogs inhibited cell viability and induced apoptosis at low micromolar concentrations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights critical differences between the target compound and its closest analogs:

Compound Name / Feature Core Structure R1 (Position 1) R6 (Position 6) R5/Thiol Linker Fluorophenyl Position
Target Compound Pyrazolo[4,3-d]pyrimidine 1-Ethyl 3-Methoxybenzyl Thio-N-(4-fluorophenyl)acetamide 4-Fluoro
Analog 1 Pyrazolo[4,3-d]pyrimidine 1-p-Tolyl 4-Fluorophenyl 5-Butylamino, 3-Carbonitrile N/A
Analog 2 Pyrazolo[4,3-d]pyrimidine 1-Ethyl 3-Methoxybenzyl Thio-N-(3-fluorophenyl)acetamide 3-Fluoro
Key Observations:

R1 Substituent: The target compound’s ethyl group (vs. p-Tolyl in Analog 1 may enhance aromatic interactions but increase hydrophobicity .

Fluorophenyl Position :

  • The 4-fluorophenyl in the target compound vs. 3-fluorophenyl in Analog 2 alters electronic distribution. Para-substitution may enhance membrane permeability due to reduced dipole moments .

Thiol Linker vs. Carbonitrile :

  • The thioacetamide linker in the target compound supports flexible binding modes, whereas Analog 1’s rigid 3-carbonitrile group may restrict conformational mobility .

Analytical and Computational Comparisons

Crystallography :

  • Pyrazolo-pyrimidine derivatives (e.g., Analog 1) are often analyzed via X-ray crystallography to confirm core conformation and intermolecular interactions (e.g., π-stacking, hydrogen bonds) .

Mass Spectrometry: Compounds like the target are identified using NIST library comparisons and molecular weight corrections, as noted in pyrimidine derivative studies .

Similarity Metrics :

  • Structural similarity assessments (e.g., Tanimoto coefficients) prioritize functional groups like fluorophenyl and methoxybenzyl, which drive virtual screening workflows .

Q & A

Q. Methodology :

  • Perform side-by-side assays under identical conditions.
  • Use computational tools (e.g., COMSOL) to model electronic effects of substituents on binding affinity .

Advanced: What strategies optimize pharmacokinetics through structural modifications?

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or carboxylate) at the N-acetamide moiety, as seen in analogs with improved aqueous solubility .
  • Metabolic Stability : Replace the ethyl group with a cyclopropyl ring to reduce CYP450-mediated oxidation .
  • Bioavailability : Fluorination at the 4-fluorophenyl group enhances membrane permeability, as shown in related compounds with logP < 3.5 .

Advanced: How to conduct structure-activity relationship (SAR) studies for enhanced activity?

  • Systematic Substituent Variation :
    • Core Modifications : Compare pyrazolo[4,3-d]pyrimidine vs. triazolo[4,5-d]pyrimidine cores for target selectivity .
    • Side Chain Optimization : Test alkyl vs. aryl thioether groups (e.g., phenylethyl increases kinase inhibition by 40%) .
  • Data Analysis :
    • Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
    • Validate hypotheses with in vivo models (e.g., xenograft mice for anticancer activity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.